2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1-methyl-2-phenylethyl)acetamide
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1-methyl-2-phenylethyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0770107
InChI:
InChI=1S/C18H18N2O4S/c1-13(11-14-7-3-2-4-8-14)19-17(21)12-20-18(22)15-9-5-6-10-16(15)25(20,23)24/h2-10,13H,11-12H2,1H3,(H,19,21)
SMILES:
CC(CC1=CC=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula:
C18H18N2O4S
Molecular Weight:
358.4 g/mol
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1-methyl-2-phenylethyl)acetamide
CAS No.:
Cat. No.: VC0770107
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O4S |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | N-(1-phenylpropan-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H18N2O4S/c1-13(11-14-7-3-2-4-8-14)19-17(21)12-20-18(22)15-9-5-6-10-16(15)25(20,23)24/h2-10,13H,11-12H2,1H3,(H,19,21) |
| Standard InChI Key | YNIQRSNRVWRIGG-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
| Canonical SMILES | CC(CC1=CC=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator